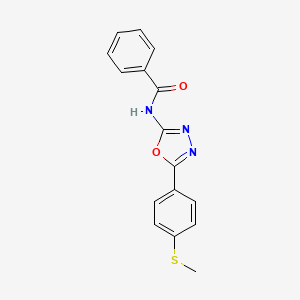

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzamide group at position 2 and a 4-(methylthio)phenyl group at position 3. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-9-7-12(8-10-13)15-18-19-16(21-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRGFIZGWPPTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylsulfanylbenzoic acid hydrazide with benzoyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Catalytic hydrogenation

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Reduced oxadiazole derivatives

Substitution: Substituted benzamide derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. The compound has shown activity against various cancer cell lines by inhibiting critical enzymes involved in tumor growth.

- Mechanism of Action : The oxadiazole ring can disrupt cellular processes by inhibiting enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair .

- Case Study : In vitro studies demonstrated that derivatives of oxadiazole exhibited IC50 values below 100 µM against human cancer cell lines like HCT-116 and MCF-7 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Bioactivity : Compounds with similar structures have shown significant antibacterial effects, making them candidates for further development as antimicrobial agents.

- Case Study : A series of benzimidazole derivatives were tested for antibacterial activity, with some exhibiting MIC values comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Inhibition of COX Enzymes : Some derivatives have been reported to significantly inhibit cyclooxygenase (COX) enzymes involved in inflammation .

- Case Study : Certain oxadiazole derivatives demonstrated a reduction in edema comparable to established anti-inflammatory drugs like indomethacin .

Materials Science Applications

This compound is also being explored for applications in materials science due to its unique electronic properties.

- Potential Uses : The compound's structure allows it to be incorporated into polymers or coatings that require specific thermal or electrical properties.

- Research Findings : Studies are ongoing to evaluate its effectiveness in enhancing the performance of materials used in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring and the benzamide moiety play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogous Compounds

Key Observations :

- Lipophilicity and Bioavailability : The methylthio (-SMe) group in the target compound provides moderate lipophilicity compared to the ethylthio (-SEt) group in compound 6a . This balance may enhance metabolic stability compared to highly lipophilic derivatives like LMM11, which contains a cyclohexyl group .

- Antifungal Activity: LMM5 and LMM11, bearing sulfamoyl and aryl substituents, exhibit potent antifungal activity against C. albicans via thioredoxin reductase inhibition .

- Enzyme Inhibition : Compounds with electron-withdrawing groups (e.g., -Br in compound 26, -CF3 in compound 19) show enhanced enzyme inhibitory activity, suggesting that the target compound’s -SMe group (electron-donating) may require optimization for similar effects .

Key Observations :

- Synthetic Complexity : The target compound’s synthesis likely involves coupling a benzamide moiety with a preformed 5-(4-(methylthio)phenyl)-1,3,4-oxadiazole intermediate, similar to methods used for compounds 22–26 .

- Thermal Stability : High melting points (e.g., 290°C for compound 8a) correlate with rigid aromatic systems, suggesting the target compound may exhibit similar stability .

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. The unique structural features of this compound, including the methylthio group and the oxadiazole moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O2S, with a molecular weight of 311.4 g/mol. Its structure includes:

- Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.

- Methylthio Group : A sulfur-containing substituent that enhances the compound's reactivity.

- Benzamide Moiety : Provides additional stability and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological effects:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antifungal Activity : It also exhibited antifungal properties against strains such as Candida albicans.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines by:

- Inducing apoptosis through the activation of intrinsic pathways.

- Inhibiting specific kinases involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with multiple biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. For instance, it has been noted to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- Receptor Modulation : Its structural features allow it to modulate receptor activity, influencing various signaling pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial |

| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)benzamide | Methyl group on phenyl | Antioxidant |

The presence of the methylthio group in this compound enhances its reactivity compared to other derivatives lacking this feature. This unique substitution may lead to improved binding affinity for biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized this compound and assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant efficacy at low concentrations .

- Antitumor Mechanism Investigation : Another study focused on its antitumor effects on breast cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.